molecular formula C8H8F3N B12844227 (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine CAS No. 1241683-28-2

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine

Cat. No.: B12844227
CAS No.: 1241683-28-2
M. Wt: 175.15 g/mol
InChI Key: OFWOWFVJVVUHSM-BYPYZUCNSA-N
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Description

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a chiral amine.

    Reaction Conditions: The key step involves the reductive amination of 2,3,4-trifluorobenzaldehyde with the chiral amine under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the chiral amine moiety can influence the compound’s stereoselectivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,3,4-Trifluorophenyl)ethan-1-amine: The racemic mixture of both enantiomers.

    1-(2,4,5-Trifluorophenyl)ethan-1-amine: A structural isomer with different fluorine substitution pattern.

Uniqueness

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and trifluorophenyl substitution, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1241683-28-2

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1

InChI Key

OFWOWFVJVVUHSM-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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